![molecular formula C29H35ClN2O2 B031096 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride CAS No. 1134369-22-4](/img/structure/B31096.png)
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Pharmaceutical Formulation
Deschloroloperamide Hydrochloride: is utilized in the formulation of pharmaceuticals, particularly in the design of novel oral disintegrating tablets (ODTs). These ODTs are engineered to disintegrate rapidly in the oral cavity, enhancing the bioavailability of drugs that are poorly absorbed when taken in traditional tablet form . This application is crucial for conditions like diarrhea, where a swift onset of action is necessary.
Military Medicine
In the context of military medicine, Deschloroloperamide Hydrochloride plays a vital role. It is included in the list of strategic medicines and chemical, biological, radiological, and nuclear (CBRN) defense antidotes. The compound’s formulation into ODTs is particularly beneficial for soldiers in hostile environments, where quick and effective treatment of diarrheal diseases is essential .
Treatment Adherence
The compound’s incorporation into ODTs also aims to augment treatment adherence, especially in challenging conditions where conventional drug administration may be hindered. The ease of administration without the need for water and the rapid onset of action contribute to better adherence to treatment regimens .
Physicochemical Characterization
Deschloroloperamide Hydrochloride: is subject to extensive physicochemical characterization studies. These studies involve compatibility tests with various excipients using techniques like Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM). Such analyses are critical for ensuring the stability and efficacy of the formulated ODTs .
Drug Delivery Research
Research into drug delivery systems often explores the use of Deschloroloperamide Hydrochloride . The compound’s properties are investigated in the context of different emulsion types, such as water-in-oil (W/O) and oil-in-water (O/W), to optimize the delivery and action of the drug .
Toxicology Reference Material
As a reference material in toxicology, Deschloroloperamide Hydrochloride serves as a benchmark for safety and efficacy studies. It is used to assess the toxicological profile of new pharmaceutical formulations and to ensure that they meet the required safety standards .
Mechanism of Action
Target of Action
Deschloroloperamide Hydrochloride is structurally similar to opiate receptor agonists . Its primary targets are the μ-opioid receptors in the myenteric plexus of the large intestine . These receptors play a crucial role in regulating gastrointestinal signaling, motility, and the balance of fluids and electrolytes .
Mode of Action
Deschloroloperamide Hydrochloride acts directly on the μ-opioid receptors. It inhibits peristalsis and prolongs transit time in the intestines . This interaction results in reduced fecal volume, increased viscosity, and diminished fluid and electrolyte loss . It also demonstrates antisecretory activity .
Biochemical Pathways
The compound’s interaction with the μ-opioid receptors affects several biochemical pathways. These include pathways related to gastrointestinal signaling and the regulation of fluid and electrolyte balance . .
Pharmacokinetics
It is known that the compound is a highly lipophilic synthetic phenylpiperidine opioid This suggests that it may have significant absorption and distribution characteristics
Result of Action
The molecular and cellular effects of Deschloroloperamide Hydrochloride’s action are primarily seen in its anti-diarrheal effects. By acting on the μ-opioid receptors and inhibiting peristalsis, it effectively controls diarrhea . .
Future Directions
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and new developments and applications may be discovered in the future.
properties
IUPAC Name |
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2.ClH/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24;/h3-17,33H,18-23H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEMHXIJSVZODB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deschloroloperamide Hydrochloride |
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